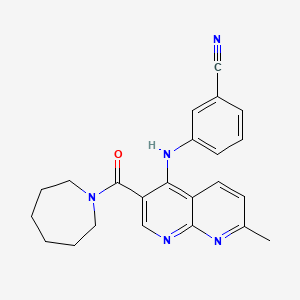

![molecular formula C7H3BrF3N3 B2568160 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1256826-15-9](/img/structure/B2568160.png)

5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) are synthesized from various precursors and are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of TFMP derivatives involves the use of fluorine and pyridine structures, which result in superior pest control properties when compared to traditional phenyl-containing insecticides .Chemical Reactions Analysis

The chemical reactions involving TFMPs are complex and depend on the specific compound and conditions. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Applications De Recherche Scientifique

- Targeted Kinase Inhibitors : 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been investigated as a scaffold for designing kinase inhibitors. Researchers explore its potential to selectively inhibit specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders .

- Anti-Inflammatory Agents : The trifluoromethyl group enhances lipophilicity, which can be advantageous for drug delivery. Scientists study derivatives of this compound for their anti-inflammatory properties .

- Organic Semiconductors : The π-conjugated structure of 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers investigate its charge transport properties and stability .

- Pesticide Intermediates : The compound serves as an intermediate in the synthesis of agrochemicals. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is derived from it and is used in crop protection products .

- Building Block for Palladium-Catalyzed Reactions : 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is employed as a substrate in palladium-catalyzed α-arylation reactions. These reactions are valuable for constructing complex organic molecules .

- Fluorinated Heterocycles : The trifluoromethyl group contributes to the compound’s unique reactivity. Researchers explore its use in the synthesis of other fluorinated heterocyclic compounds .

- Versatile Intermediate : Chemists use 5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as a versatile building block for custom synthesis. Its availability and reactivity make it valuable in pharmaceutical research .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemicals and Crop Protection

Chemical Synthesis and Catalysis

Fluorine Chemistry and Halogenated Heterocycles

Pharmaceutical Intermediates and Custom Synthesis

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3/c8-3-1-4-5(7(9,10)11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOMFKMOFVKBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)

![4-chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2568084.png)

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2568093.png)

![1-(3,4-dichlorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568095.png)

![tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B2568100.png)